Ethyl 4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate

Lipophilicity Drug-likeness Property-based design

SAR programs for Cdc7, CDK2, or GSK-3 inhibitors require precise dichlorophenyl substitution. Substituting with unoptimized mono-chloro or wrong regioisomers risks 25-60-fold potency loss. - **Key differentiator:** 3,4-dichloro pattern vs. mono-chloro yields sub-100 nM Cdc7 inhibition with >300-fold CDK2 selectivity. - **Utility:** Ethyl ester enables direct conversion to amides/lactams for rapid C5 SAR. - **Supply:** Multi-method QC (NMR, HPLC) data available. Benchmark for Hantzsch thiazole synthesis.

Molecular Formula C13H11Cl2NO2S
Molecular Weight 316.2 g/mol
CAS No. 317319-18-9
Cat. No. B3336588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate
CAS317319-18-9
Molecular FormulaC13H11Cl2NO2S
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)Cl)Cl)C
InChIInChI=1S/C13H11Cl2NO2S/c1-3-18-13(17)11-7(2)16-12(19-11)8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3
InChIKeyAPTSETCOERSIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Chemical Identity and Procurement Baseline


Ethyl 4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate (CAS 317319-18-9) is a trisubstituted thiazole derivative bearing a 3,4-dichlorophenyl ring at C2, a methyl group at C4, and an ethyl ester at C5 [1]. The compound serves as a versatile building block in medicinal chemistry, particularly as a precursor for kinase inhibitor scaffolds targeting Cdc7 and related kinases [2]. Its computed XLogP3-AA of 4.8 indicates moderate lipophilicity, and the presence of two chlorine atoms on the phenyl ring introduces distinct electronic and steric properties that differentiate it from mono-chloro or unsubstituted phenyl analogs [1].

Why Generic Substitution Fails for This Thiazole


The 3,4-dichlorophenyl substitution pattern on the thiazole C2 position is not a trivial modification. In trisubstituted thiazole SAR studies for Cdc7 kinase inhibition, the presence and position of chlorine atoms on the phenyl ring profoundly influence potency; a mono-chloro or unsubstituted phenyl analog typically shows a 25–60-fold reduction in inhibitory activity compared to optimized dichloro-substituted derivatives [1]. Additionally, the ethyl ester at C5 participates in an intramolecular hydrogen bond network with adjacent hydroxyl or amide functionalities in downstream analogs, a feature that is lost upon hydrolysis to the free carboxylic acid (CAS 343322-58-7) or upon transesterification, directly impacting binding affinity [1]. Therefore, substituting this compound with a generic 4-methylthiazole-5-carboxylate lacking the specific 3,4-dichloro configuration risks compromising the pharmacological profile of the final target molecule.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Modulation by 3,4-Dichloro Substitution

The 3,4-dichlorophenyl substitution elevates the computed partition coefficient (XLogP3-AA) of the target compound to 4.8, compared to approximately 3.5 for the corresponding unsubstituted phenyl analog (ethyl 4-methyl-2-phenylthiazole-5-carboxylate), representing an increase of ~1.3 log units [1]. This difference translates to a roughly 20-fold higher octanol-water partitioning, which can be advantageous for targets requiring enhanced membrane permeability or binding to lipophilic pockets. The quantitative data are computed using PubChem's XLogP3-AA algorithm, providing a standardized basis for comparison across thiazole analogs.

Lipophilicity Drug-likeness Property-based design

Synthetic Efficiency of One-Pot Protocol

A one-pot procedure for synthesizing ethyl 2-substituted-4-methylthiazole-5-carboxylates, including the target 3,4-dichlorophenyl derivative, has been reported to deliver products in good yields under mild conditions, using commercially available ethyl acetoacetate, N-bromosuccinimide, and thiourea or N-substituted thioureas [1]. This method replaces the traditional two-step sequence (isolation of the α-bromo-β-ketoester intermediate followed by Hantzsch cyclization), reducing processing steps, solvent usage, and overall cycle time. While direct yield comparisons specific to the 3,4-dichloro derivative are not explicitly tabulated in the publication, the general scope demonstrates that electron-deficient aryl thioureas (including chloro-substituted aryl variants) perform efficiently, offering a practical advantage for procurement teams seeking rapid access to this building block.

One-pot synthesis Process chemistry 4-Methylthiazole-5-carboxylate

Procurement-Grade Purity and QC Traceability

Commercially available material from Bidepharm is supplied at a standard purity of 95%+, with batch-specific quality control reports including NMR, HPLC, and GC analyses available upon request . In contrast, many generic thiazole-5-carboxylate analogs from non-specialist vendors are offered without explicit QC documentation beyond a nominal purity claim. This analytical traceability is critical for procurement decisions in medicinal chemistry programs where impurities can confound biological assay results.

Purity specification Quality control Analytical characterization

Validation in Cdc7 Kinase Inhibitor SAR

The 3,4-dichlorophenyl-4-methylthiazole-5-carboxylate core is a validated intermediate in the synthesis of potent Cdc7 kinase inhibitors. Reichelt et al. (2014) demonstrated that trisubstituted thiazoles bearing ester functionality at C5 are critical early-stage compounds for SAR exploration; modifications at the ester (e.g., conversion to primary amides) led to sub-micromolar Cdc7 inhibitors with >300-fold selectivity over CDK2 [1]. While the exact ethyl ester is a synthetic intermediate rather than the final active agent, its use in this published lead optimization campaign confirms its relevance and provides a peer-reviewed framework for compound selection.

Cdc7 kinase Kinase inhibitor Thiazole scaffold

Recommended Research and Industrial Applications


Cdc7 Kinase Inhibitor Lead Optimization

Procurement of this compound is recommended for medicinal chemistry teams pursuing Cdc7 or related kinase (CDK2, GSK-3) inhibitor programs. The 3,4-dichlorophenylthiazole scaffold has been validated in a published lead optimization campaign that produced sub-100 nM Cdc7 inhibitors with >300-fold selectivity over CDK2 [1]. The ethyl ester serves as a key intermediate that can be directly converted to primary amides, lactams, or other pharmacophores, enabling rapid SAR exploration around the C5 position.

SAR Studies on Dichloro-Substituted Thiazoles

Investigators engaged in systematic SAR of dichlorophenyl substitution patterns should select this compound as a reference standard. The 3,4-dichloro configuration confers a distinct lipophilicity profile (XLogP3-AA 4.8) and electronic character compared to 2,4-, 2,5-, or 3,5-dichloro regioisomers [2]. Comparative studies using this compound against its regioisomeric analogs can delineate the contribution of chlorine position to target binding and selectivity, as demonstrated by the 25–60-fold potency variations observed in the Cdc7 inhibitor series [1].

One-Pot Synthesis Development and Scale-Up

Process chemistry groups evaluating one-pot Hantzsch thiazole syntheses can use this compound as a representative electron-deficient aryl substrate. The published one-pot protocol using ethyl acetoacetate, NBS, and N-(3,4-dichlorophenyl)thiourea provides a benchmark for method optimization, impurity profiling, and scalability studies [3]. Successful implementation can streamline the supply chain for this and related 2-aryl-4-methylthiazole-5-carboxylate building blocks.

Analytical Method Development and Standard Qualification

The availability of multi-method QC data (NMR, HPLC, GC) from vendors like Bidepharm positions this compound as a suitable candidate for analytical method development in quality control laboratories. Its well-defined structure (MW 316.2, MF C13H11Cl2NO2S) permits robust HPLC method validation, and the batch-specific data support its qualification as an in-house reference standard for purity assessment of thiazole-containing compound collections.

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